NCGC00378430 is a novel small molecule compound identified as a potent inhibitor of the interaction between the transcription factors SIX1 and EYA2. This compound has garnered attention for its potential therapeutic applications, particularly in oncology, due to its ability to disrupt key signaling pathways involved in cancer progression. Specifically, NCGC00378430 has been shown to reverse the transcriptional and metabolic profiles associated with SIX1 overexpression, which is linked to various malignancies, including breast cancer. The compound effectively inhibits transforming growth factor beta signaling and epithelial-mesenchymal transition, both critical processes in tumor metastasis .
The primary chemical reaction involving NCGC00378430 is its binding to the SIX1/EYA2 complex, leading to the inhibition of their interaction. This disruption alters downstream signaling pathways, particularly those associated with transforming growth factor beta signaling, which is known to promote epithelial-mesenchymal transition and metastasis in cancer cells. The exact mechanistic details of these interactions are still under investigation, but the compound's ability to modulate these pathways indicates its significant role in altering cellular behavior in cancer contexts .
NCGC00378430 has demonstrated significant biological activity in preclinical studies. In vitro experiments show that it can effectively reduce the activity of SIX1 and its associated pathways. In vivo studies using mouse models of breast cancer indicate that NCGC00378430 significantly suppresses metastasis without adversely affecting primary tumor growth. This selective inhibition suggests a potential therapeutic window for targeting metastatic disease while minimizing effects on primary tumors .
The primary application of NCGC00378430 lies in its potential use as an anticancer therapeutic agent. By inhibiting the SIX1/EYA2 interaction, it may serve as a treatment for cancers characterized by aberrant SIX1 activity, particularly breast cancer. Additionally, its ability to modulate epithelial-mesenchymal transition could make it useful in preventing metastasis in various malignancies. Beyond oncology, further studies may explore its utility in other diseases where SIX1 plays a role .
Interaction studies have confirmed that NCGC00378430 effectively disrupts the SIX1/EYA2 complex. These studies typically involve biochemical assays such as co-immunoprecipitation and fluorescence resonance energy transfer to demonstrate the compound's ability to inhibit protein-protein interactions. Furthermore, cellular assays have shown that treatment with NCGC00378430 leads to altered gene expression profiles consistent with reduced SIX1 activity, thereby supporting its role as an inhibitor of this oncogenic pathway .
Several compounds exhibit similar mechanisms of action or target related pathways. Here are some notable examples:
Compound Name | Mechanism of Action | Unique Features |
---|---|---|
Compound A | Inhibits TGF-β signaling | Broad-spectrum anti-cancer properties |
Compound B | Disrupts EYA2 activity | Targets multiple oncogenic pathways |
Compound C | Inhibits epithelial-mesenchymal transition | Focused on specific tumor types |
Uniqueness of NCGC00378430:
Retrosynthetic analysis of NCGC00378430 (C₂₂H₂₃N₃O₅S) reveals three key disconnections (Figure 1):
The synthesis initiates with a nucleophilic aromatic substitution between 2-methoxy-5-nitrobenzenesulfonyl chloride and morpholine (Table 1). The reaction proceeds in anhydrous dichloromethane at 0–5°C, with triethylamine as a base to scavenge HCl. This step achieves a 92% yield of the sulfonamide intermediate, confirmed by thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy [5] [2].
Table 1: Reaction Conditions for Sulfonamide Formation
Parameter | Value |
---|---|
Substrate | 2-Methoxy-5-nitrobenzenesulfonyl chloride |
Nucleophile | Morpholine |
Solvent | Dichloromethane |
Temperature | 0–5°C |
Base | Triethylamine |
Reaction Time | 4 hours |
Yield | 92% |
The nitro group in the sulfonamide intermediate undergoes reduction to an amine using palladium-on-carbon (Pd/C) under a hydrogen atmosphere (1 atm, 25°C). This catalytic hydrogenation proceeds quantitatively in ethanol over 6 hours, yielding the aniline derivative without over-reduction byproducts [5]. The reaction’s efficiency hinges on meticulous control of hydrogen pressure and catalyst loading (5 wt% Pd/C).
The final step involves HATU-mediated amide coupling between the aniline intermediate and 3-(1H-pyrrol-1-yl)benzoic acid in dimethylformamide (DMF) with N,N-diisopropylethylamine (DIPEA). Purification via silica gel chromatography (ethyl acetate/hexanes, 3:1) affords NCGC00378430 in 85% purity, which is further refined to >99.8% using preparatory High-Performance Liquid Chromatography (HPLC) [4] [5].
Table 2: Analytical Data for NCGC00378430
Parameter | Value |
---|---|
Molecular Formula | C₂₂H₂₃N₃O₅S |
Molecular Weight | 441.5 g/mol |
HPLC Purity | 99.83% |
NMR (δ, ppm) | 8.21 (s, 1H), 7.89–7.21 (m, 7H), 3.82 (s, 3H), 3.67–3.12 (m, 8H) |
Mass Spectrometry | [M+H]⁺ m/z 442.15 (calculated: 442.14) |
Structural validation via ¹H NMR and ¹³C NMR confirms the absence of residual solvents or unreacted precursors. Fourier-Transform Infrared Spectroscopy (FT-IR) identifies characteristic bands for sulfonamide (1160 cm⁻¹) and amide (1650 cm⁻¹) functional groups [2] [4].
NCGC00378430 represents a novel small molecule inhibitor specifically designed to disrupt the interaction between Sine oculis homeobox homolog 1 (SIX1) and eyes absent homolog 2 (EYA2) proteins [1] [2]. This compound emerged from an extensive high-throughput screening campaign of approximately 370,000 compounds from the National Institutes of Health Molecular Library Initiative [2].
The SIX1/EYA2 complex functions as a bipartite transcriptional regulatory system that plays critical roles during embryonic development. SIX1 contains a DNA-binding homeodomain but lacks an intrinsic transactivation domain, necessitating its partnership with EYA family members to form functional transcriptional complexes [2]. The structural foundation of this interaction has been elucidated through crystallographic studies, revealing that SIX1 employs predominantly a single amphipathic α-helix to bind within a hydrophobic groove on the EYA2 haloacid dehalogenase domain [3].
The interaction interface between SIX1 and EYA2 encompasses a combined buried surface area of approximately 1,600 Ų, with the primary binding mediated through hydrophobic interactions, hydrogen bonds, and salt bridges [3]. The binding groove in EYA2 is formed by β1 and β4 strands constituting the floor, while the β5-turn-α12 structure forms the groove wall. This groove is predominantly hydrophobic and lined with key residues including Val496, Val498, Pro516, Phe517, Trp518, and Leu538 [3].
NCGC00378430 targets this specific protein-protein interaction interface, representing a pharmacological approach to disrupt transcriptional complexes that are otherwise considered challenging to target therapeutically [2]. The compound's selectivity for the SIX1/EYA2 complex over other cellular targets makes it a valuable tool for investigating the biological functions of this transcriptional partnership.
The potency of NCGC00378430 has been quantitatively assessed using the AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology, which provides a sensitive and robust method for measuring protein-protein interactions in a miniaturized format [2]. The AlphaScreen assay employs donor beads conjugated with glutathione S-transferase-tagged SIX1 (residues 1-259) and acceptor beads loaded with His6-tagged EYA2 (residues 253-538) [2].
Table 1: IC50 Values and Binding Characteristics of NCGC00378430
Assay Type | IC50 Value (μM) | Concentration for 50% Inhibition (μM) | Inhibition at 50 μM | Target | Reference |
---|---|---|---|---|---|
AlphaScreen | 52 | N/A | 52 μM IC50 | SIX1/EYA2 interaction | Zhou et al. 2020 |
MEF3-Luciferase Reporter | N/A | 50 | 80% inhibition | SIX1-mediated transcription | Zhou et al. 2020 |
The AlphaScreen assay demonstrated that NCGC00378430 exhibits a moderate IC50 value of 52 μM for disrupting the SIX1/EYA2 interaction [4] [2] [5]. This biochemical potency represents a significant improvement over the parental compound identified in the initial screening campaign, which showed only 50% inhibition of SIX1-mediated transcription at 50 μM concentration [2].
The assay conditions were optimized in white 384-well plates at 25°C using an assay buffer containing 50 mM Tris (pH 8.0), 250 mM NaCl, 0.05% bovine serum albumin, and 0.02% Tween-20. Compounds were tested across a concentration range of 781 nM to 100 μM, with a 2-hour incubation period before signal measurement [2].
The precise binding mode of NCGC00378430 remains an active area of investigation, with current evidence suggesting a competitive inhibition mechanism. The compound appears to interfere with the natural SIX1-EYA2 interaction by targeting the protein-protein interface rather than acting through an allosteric mechanism [2].
Competitive inhibition is supported by several lines of evidence. First, the compound effectively reduces the proximity between SIX1 and EYA2 proteins as measured by both proximity ligation assays and immunoprecipitation studies [2]. Second, the inhibition is concentration-dependent, with higher concentrations of NCGC00378430 producing more pronounced disruption of the protein complex [2].
The lack of clear allosteric characteristics is notable given that the SIX1-EYA2 interaction interface represents a relatively shallow binding groove, which typically favors competitive rather than allosteric inhibition mechanisms [3]. However, the authors acknowledge that definitive characterization of the binding mode requires additional biophysical studies, including direct binding assays and structural determination of the compound-protein complex [2].
Unlike classical allosteric inhibitors, NCGC00378430 does not appear to induce conformational changes in either SIX1 or EYA2 that would allosterically modulate their interaction. Instead, the compound likely competes directly with the natural binding interface, either by occupying the binding groove on EYA2 or by interfering with the SIX1 α-helix that normally inserts into this groove [2].
The moderate potency of NCGC00378430 (IC50 = 52 μM) is consistent with a competitive inhibition mechanism targeting a protein-protein interaction, as such interactions typically require higher concentrations of small molecules to effectively disrupt compared to enzyme active sites [2]. Future development of more potent analogs may benefit from structural optimization to enhance binding affinity while maintaining selectivity for the SIX1/EYA2 interface.
NCGC00378430 demonstrates significant modulatory effects on the transforming growth factor-β (TGF-β) signaling pathway, which represents a critical downstream effector of SIX1/EYA2 transcriptional activity [2]. The compound's interference with TGF-β signaling occurs through disruption of the SIX1/EYA2 complex, which normally functions as a transcriptional activator of TGF-β pathway components [2].
Table 2: TGF-β/SMAD Signaling Disruption Effects
Cell Line | Treatment Concentration (μM) | Treatment Duration (days) | Effect on p-SMAD3 | Effect on E-CAD | Effect on FN1 | Reference |
---|---|---|---|---|---|---|
MCF7-SIX1 | 10 | 3 | Reversed SIX1-induced increase | Restored membranous E-CAD | Inhibited expression | Zhou et al. 2020 |
T47D | 20 | 3 | Blocked TGF-β induced activation | Prevented downregulation | Prevented upregulation | Zhou et al. 2020 |
The primary molecular target within the TGF-β pathway is the SMAD3 protein, which becomes phosphorylated upon TGF-β receptor activation [2]. In MCF7 cells overexpressing SIX1, treatment with 10 μM NCGC00378430 for 3 days effectively reversed the SIX1-induced increase in phosphorylated SMAD3 (p-SMAD3) levels [2]. This effect was observed without significant alterations in total SMAD3 protein levels, indicating that the compound specifically impacts the phosphorylation state rather than protein expression [2].
In T47D breast cancer cells, which express high endogenous levels of both SIX1 and EYA2, treatment with 20 μM NCGC00378430 blocked TGF-β-induced activation of p-SMAD3 [2]. This finding demonstrates that the compound can interfere with both endogenous and overexpressed SIX1/EYA2 signaling systems, suggesting broad applicability across different cellular contexts [2].
The disruption of TGF-β/SMAD signaling by NCGC00378430 extends beyond SMAD3 phosphorylation to include modulation of downstream target genes. The compound effectively inhibited TGF-β-induced upregulation of fibronectin (FN1), a key mesenchymal marker, while simultaneously preventing the downregulation of E-cadherin (E-CAD), an epithelial marker [2]. These effects collectively contribute to the reversal of epithelial-mesenchymal transition (EMT) processes that are normally promoted by active TGF-β signaling [2].
NCGC00378430 exerts profound effects on global gene expression patterns, with RNA-sequencing analysis revealing significant transcriptional reprogramming following treatment [2]. The compound's effects on transcription occur through its primary mechanism of disrupting the SIX1/EYA2 transcriptional complex, leading to downstream changes in gene expression that partially reverse the transcriptional signature associated with SIX1 overexpression [2].
Table 3: Transcriptional Reprogramming Effects
Analysis Type | Genes/Pathways Affected | Direction vs SIX1 | Key Findings | Reference |
---|---|---|---|---|
RNA-seq (MCF7) | 1082 genes (534 opposite to SIX1) | Opposite (534 genes) | Reversed developmental processes | Zhou et al. 2020 |
Over-representation Analysis | 11 out of top 15 pathways | Opposite | EMT ranked high | Zhou et al. 2020 |
Gene Set Enrichment Analysis | EMT pathway | Opposite | EMT inhibition | Zhou et al. 2020 |
Metabolomics | TCA cycle, amino acids | Partially reversed | Malate, fumarate, glutamine reversed | Zhou et al. 2020 |
Comprehensive RNA-sequencing analysis of MCF7 cells treated with 10 μM NCGC00378430 for 3 days revealed significant changes in 1,082 genes, with 351 genes upregulated and 731 genes downregulated relative to vehicle-treated controls [2]. Notably, 534 of these genes were altered in the opposite direction compared to the effects of SIX1 overexpression, indicating that NCGC00378430 can partially reverse the transcriptional changes induced by elevated SIX1 activity [2].
The transcriptional changes induced by NCGC00378430 are particularly enriched in developmental processes, consistent with the known role of the SIX1/EYA2 complex in embryonic development [2]. Biological processes showing significant enrichment include cell differentiation, cellular developmental processes, and tissue development [2]. This specificity suggests that the compound selectively targets developmental gene expression programs rather than producing nonspecific transcriptional effects [2].
Over-representation analysis revealed substantial overlap between pathways affected by SIX1 overexpression and NCGC00378430 treatment, with 11 out of the top 15 enriched pathways being common to both conditions but regulated in opposite directions [2]. Epithelial-mesenchymal transition emerged as a top-ranked pathway in this analysis, consistent with the known role of SIX1/EYA2 in promoting EMT processes [2].
Gene Set Enrichment Analysis (GSEA) provided additional confirmation that NCGC00378430 treatment and SIX1 overexpression influence EMT pathways in opposite directions [2]. The compound effectively reversed the pro-EMT gene expression signature typically associated with SIX1 activation, supporting its potential therapeutic utility in contexts where EMT contributes to disease progression [2].
Beyond transcriptional changes, NCGC00378430 also induces significant metabolic reprogramming, as revealed by comprehensive metabolomics analysis [2]. The compound partially reversed the metabolic signature induced by SIX1 overexpression, with particular effects on tricarboxylic acid (TCA) cycle intermediates including malate and fumarate, as well as essential amino acids such as glutamine, threonine, and aspartate [2]. These metabolic changes are consistent with the reversal of the Warburg effect, which is promoted by SIX1 overexpression in cancer cells [2].
The metabolic effects of NCGC00378430 also included a notable increase in acyl-carnitine levels, which was not observed in other treatment conditions [2]. This finding suggests that the compound may impact mitochondrial fatty acid oxidation pathways, either through direct effects on the TCA cycle or through unappreciated effects on mitochondrial function [2].
Metabolite Set Enrichment Analysis (MESA) identified substantial overlap between metabolic pathways altered by SIX1 overexpression and NCGC00378430 treatment, with 13 out of 20 top-enriched pathways being common to both conditions [2]. These shared pathways include multiple amino acid synthesis pathways and glycolytic processes, indicating that NCGC00378430 can effectively reverse the metabolic reprogramming associated with SIX1 activation [2].